Cas no 50377-49-6 (4-chloro-6,7-dimethoxy-2-methyl-quinazoline)
4-chloro-6,7-dimethoxy-2-methyl-quinazoline Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-6,7-dimethoxy-2-methylquinazoline
- Quinazoline, 4-chloro-6,7-dimethoxy-2-methyl-
- 4-Chloro-6-7-dimethoxy-2-methyl-quinazoline
- 4-Chlor-6,7-dimethoxy-2-methylchinazolin
- 4-chloro-6,7-dimethoxy-2-methyl-quinazoline
- 2-Methyl-4-chloro-6,7-dimethoxyquinoline
- 4-Chloro-2-methyl-6,7-dimethoxyquinazoline
- AMOT0185
- VHTOWTBCVHATEY-UHFFFAOYSA-N
- BCP27293
- 6918AB
- RP28346
- HP23027
- AB1007418
- AX8161367
- ST24029029
- AM20040576
- A15603
- MFCD11046864
- DS-12010
- CS-0114111
- DTXSID40440789
- J-515087
- SY239524
- 50377-49-6
- AKOS005145992
- SCHEMBL372259
-
- MDL: MFCD11046864
- Inchi: 1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3
- InChI Key: VHTOWTBCVHATEY-UHFFFAOYSA-N
- SMILES: ClC1=C2C=C(C(=CC2=NC(C)=N1)OC)OC
Computed Properties
- Exact Mass: 238.05100
- Monoisotopic Mass: 238.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.2
- XLogP3: 2.8
Experimental Properties
- Density: 1.281
- Boiling Point: 287 ºC
- Flash Point: 127 ºC
- PSA: 44.24000
- LogP: 2.60880
4-chloro-6,7-dimethoxy-2-methyl-quinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-6,7-dimethoxy-2-methyl-quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216861-250mg |
4-Chloro-6,7-dimethoxy-2-methylquinazoline |
50377-49-6 | 95% | 250mg |
£84.00 | 2022-03-01 | |
| Fluorochem | 216861-1g |
4-Chloro-6,7-dimethoxy-2-methylquinazoline |
50377-49-6 | 95% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 216861-5g |
4-Chloro-6,7-dimethoxy-2-methylquinazoline |
50377-49-6 | 95% | 5g |
£627.00 | 2022-03-01 | |
| Fluorochem | 216861-10g |
4-Chloro-6,7-dimethoxy-2-methylquinazoline |
50377-49-6 | 95% | 10g |
£1027.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NR461-1g |
4-chloro-6,7-dimethoxy-2-methyl-quinazoline |
50377-49-6 | 97% | 1g |
1584.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NR461-250mg |
4-chloro-6,7-dimethoxy-2-methyl-quinazoline |
50377-49-6 | 97% | 250mg |
993CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NR461-100mg |
4-chloro-6,7-dimethoxy-2-methyl-quinazoline |
50377-49-6 | 97% | 100mg |
473CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NR461-5g |
4-chloro-6,7-dimethoxy-2-methyl-quinazoline |
50377-49-6 | 97% | 5g |
8069CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D918905-5g |
4-Chloro-6,7-dimethoxy-2-methylquinazoline |
50377-49-6 | 95% | 5g |
$870 | 2024-07-20 | |
| eNovation Chemicals LLC | D684455-1G |
4-chloro-6,7-dimethoxy-2-methyl-quinazoline |
50377-49-6 | 97% | 1g |
$105 | 2024-05-23 |
4-chloro-6,7-dimethoxy-2-methyl-quinazoline Suppliers
4-chloro-6,7-dimethoxy-2-methyl-quinazoline Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 4-chloro-6,7-dimethoxy-2-methyl-quinazoline
Professional Introduction to 4-chloro-6,7-dimethoxy-2-methyl-quinazoline (CAS No. 50377-49-6)
4-chloro-6,7-dimethoxy-2-methyl-quinazoline, identified by its Chemical Abstracts Service (CAS) number 50377-49-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. Quinazolines and their derivatives have been extensively studied for their roles in various pharmacological mechanisms, including antiviral, anticancer, and antimicrobial properties.
The structural framework of 4-chloro-6,7-dimethoxy-2-methyl-quinazoline consists of a quinazoline core substituted with a chlorine atom at the 4-position, methoxy groups at the 6- and 7-positions, and a methyl group at the 2-position. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores. The presence of electron-withdrawing and electron-donating groups in its structure allows for diverse interactions with biological targets, which is a critical factor in drug design and development.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in preclinical studies. One of the most compelling areas of investigation has been their potential as kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. 4-chloro-6,7-dimethoxy-2-methyl-quinazoline has been explored as a lead compound in the development of kinase inhibitors due to its ability to modulate these critical signaling cascades.
Recent studies have highlighted the compound's inhibitory effects on specific kinases, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are known to be overexpressed in many cancer cell lines, making them attractive targets for therapeutic intervention. The chloro and methoxy substituents in 4-chloro-6,7-dimethoxy-2-methyl-quinazoline are particularly important for its binding affinity to these kinases, as they facilitate optimal interactions with the active sites of these enzymes.
Moreover, the compound's structural features have also been leveraged in the design of more sophisticated analogs with enhanced pharmacological profiles. By modifying the substituents on the quinazoline core, researchers have been able to fine-tune the biological activity of these derivatives. For instance, additional methoxy or fluoro groups have been introduced to improve solubility and metabolic stability, while other modifications have aimed at increasing selectivity against off-target kinases.
The synthesis of 4-chloro-6,7-dimethoxy-2-methyl-quinazoline typically involves multi-step organic reactions that require precise control over reaction conditions. The chlorine atom at the 4-position is often introduced through chlorination reactions, while the methoxy groups are typically added via nucleophilic substitution or metal-catalyzed coupling reactions. The methyl group at the 2-position can be incorporated during earlier stages of synthesis or through subsequent functionalization steps.
In academic research circles, 4-chloro-6,7-dimethoxy-2-methyl-quinazoline has been used as a building block for more complex molecules. Its versatility allows it to be incorporated into larger scaffolds through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the attachment of different aromatic or heteroaromatic units, expanding its utility in drug discovery programs.
The pharmacokinetic properties of 4-chloro-6,7-dimethoxy-2-methyl-quinazoline are also subjects of interest. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a lead compound for further development. Early studies suggest that it exhibits reasonable oral bioavailability and metabolic stability, although further optimization may be required to enhance its overall pharmacokinetic profile.
One notable application of this compound has been in combination therapy strategies. By pairing 4-chloro-6,7-dimethoxy-2-methyl-quinazoline with other agents that target different aspects of cancer biology, researchers aim to achieve synergistic effects that could improve treatment outcomes. This approach has shown promise in preclinical models and is being explored further in clinical trials.
The future directions for research involving 4-chloro-6,7-dimethoxy-2-methyl-quinazoline are multifaceted. Continued investigation into its mechanism of action will be crucial for understanding how it interacts with biological targets and how these interactions translate into therapeutic effects. Additionally, exploring new synthetic routes to improve yield and scalability will be important for moving this compound towards clinical development.
In conclusion,4-chloro-6,7-dimethoxy-2-methyl-quinazoline (CAS No.50377-49-6) represents a significant compound in pharmaceutical research due to its structural features and biological activity. Its potential as a kinase inhibitor and its utility as an intermediate in drug synthesis make it a valuable asset in ongoing efforts to develop novel therapeutics for various diseases.
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